Product packaging for Diethyl(dimethyl)silane(Cat. No.:CAS No. 756-81-0)

Diethyl(dimethyl)silane

Cat. No.: B1584045
CAS No.: 756-81-0
M. Wt: 116.28 g/mol
InChI Key: FJWRGPWPIXAPBJ-UHFFFAOYSA-N
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Description

Diethyl(dimethyl)silane (CAS 756-81-0) is a versatile organosilicon compound with the molecular formula C6H16Si and a molecular weight of 116.28 g/mol . It is characterized as a transparent liquid with a density of 0.712 g/cm³ and a boiling point of approximately 95°C . As a valuable building block in research and development, its primary value lies in its role as a precursor and intermediate in the synthesis of specialty silicone polymers . These polymers are critical in formulating high-performance sealants, lubricants, and coatings, where this compound can be used to tailor properties such as thermal stability, flexibility, and hydrophobicity . In electronics research, it finds application in surface modification processes for semiconductors and circuit boards, where it can help enhance dielectric properties and improve device performance and reliability . Furthermore, its emerging applications are being explored in the pharmaceutical industry for developing biocompatible coatings for medical devices and advanced drug delivery systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. For a quote or to place an order, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Si B1584045 Diethyl(dimethyl)silane CAS No. 756-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl(dimethyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16Si/c1-5-7(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FJWRGPWPIXAPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30294475
Record name Diethyl(dimethyl)silane
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Molecular Weight

116.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

756-81-0
Record name Diethyldimethylsilane
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Synthetic Methodologies and Preparative Routes for Diethyl Dimethyl Silane Analogs and Derivatives

Direct Synthesis Approaches to Alkylchlorosilanes

The direct synthesis, often referred to as the Müller-Rochow process, is a cornerstone of industrial organosilane production. encyclopedia.pub This method involves the reaction of an alkyl halide with elemental silicon at elevated temperatures in the presence of a copper catalyst. lkouniv.ac.inelkem.com For the synthesis of methylchlorosilanes, methyl chloride gas is passed over silicon powder. elkem.comrdd.edu.iq This process yields a mixture of methylchlorosilanes, including the industrially crucial dimethyldichlorosilane, along with trimethylchlorosilane and methyltrichlorosilane. elkem.commsu.edu

The reaction conditions, such as temperature and the presence of promoters, significantly influence the product distribution. rdd.edu.iqmdpi.com Promoters like zinc, tin, and aluminum can enhance the reaction rate and selectivity towards the desired dichlorodimethylsilane (B41323). encyclopedia.pubmdpi.com The crude mixture of chlorosilanes is then separated by fractional distillation. elkem.commsu.edu High-boiling residues from this process can be further treated, for instance, by heating with hydrogen chloride, to convert them into valuable monosilanes. google.comgoogle.com

Grignard Reagent-Mediated Syntheses of Organosilanes

Grignard reagents are fundamental in the laboratory-scale synthesis of organosilanes, offering a versatile method for forming silicon-carbon bonds. lkouniv.ac.ingelest.com This approach involves the reaction of a chlorosilane or an alkoxysilane with an organomagnesium halide (Grignard reagent). lkouniv.ac.in For instance, silicon tetrachloride can be reacted with ethylmagnesium bromide to produce ethylchlorosilanes. lkouniv.ac.ingelest.com

The stoichiometry of the reactants is critical in determining the degree of substitution on the silicon atom. gelest.com By carefully controlling the amount of Grignard reagent, it is possible to achieve partial substitution, leading to the formation of organohalosilanes. gelest.com However, the high reactivity of Grignard reagents can sometimes make selective substitution challenging, as the reaction tends to proceed to full substitution. acs.org Despite this, the Grignard reaction remains a powerful tool for synthesizing a wide array of organosilanes with various organic functionalities. researchgate.netresearchgate.net

Hydrolytic Condensation and Sol-Gel Pathways

Hydrolysis of chlorosilanes or alkoxysilanes is a common route to polysiloxanes. uni-wuppertal.de When dichlorodimethylsilane undergoes hydrolysis, the chlorine atoms are replaced by hydroxyl groups, forming dimethylsilanediol, (CH₃)₂Si(OH)₂. doubtnut.comdoubtnut.com This intermediate is unstable and readily undergoes condensation polymerization, where water molecules are eliminated to form siloxane (Si-O-Si) linkages. doubtnut.comdoubtnut.com This process results in the formation of polydimethylsiloxane (B3030410) (PDMS), which can exist as linear chains or cyclic structures. msu.eduuni-wuppertal.de

The reaction conditions, such as the presence of acidic or basic catalysts, can influence the structure and molecular weight of the resulting polymer. researchgate.net Similarly, the hydrolysis and condensation of diethoxydimethylsilane (B1329274) can be employed to produce siloxane-based materials.

Non-hydrolytic sol-gel (NHSG) processes provide an alternative pathway to organosilicon materials, avoiding the use of water. sol-gel.net These methods typically involve the reaction of a silicon halide with an oxygen donor, such as an alkoxide or an ether, often in the presence of a Lewis acid catalyst. acs.orgnih.gov This approach allows for the formation of silica-dimethylsiloxane hybrids by reacting silicon tetrachloride, tetraethoxysilane (TEOS), and a cyclic siloxane like hexamethylcyclotrisiloxane (B157284) (D3) with an iron(III) chloride catalyst. acs.orgacs.org

A key advantage of the non-hydrolytic route is the potential for greater control over the final material's structure and properties. researchgate.net It can be used to synthesize organically modified silicas and silsesquioxanes. acs.org These reactions proceed without the formation of silanol (B1196071) intermediates, which is a characteristic of hydrolytic sol-gel chemistry. nih.gov

Aminosilane-Based Synthetic Precursors

Aminosilanes serve as important precursors in the synthesis of various silicon-containing materials, including silicon nitride and silicon oxide films. google.comepo.org They are often used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. google.comepo.org The synthesis of aminosilanes can be achieved through the dehydrocoupling of amines with silanes, a reaction that can be catalyzed by various metal complexes. elsevierpure.com For example, a manganese hydride complex has been shown to catalyze the dehydrocoupling of primary and secondary amines with silane (B1218182) (SiH₄) at ambient temperatures. elsevierpure.com This method offers a more sustainable alternative to traditional syntheses that involve the reaction of amines with halosilanes, which generate stoichiometric amounts of ammonium (B1175870) salt waste. elsevierpure.com

Catalytic Routes in Organosilane Synthesis

Catalysis plays a crucial role in modern organosilane synthesis, enabling more efficient and selective transformations. torontomu.ca Palladium catalysts, for example, are widely used in cross-coupling reactions to form carbon-silicon bonds. nih.gov These reactions often employ organometallic reagents like Grignard reagents, organolithiums, or organozincs. nih.gov

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another important catalytic process for synthesizing organosilanes. Transition metal catalysts, including those based on palladium, are effective for these reactions. msu.edu Furthermore, catalytic methods are being developed for the direct C-H silylation of aromatic compounds, offering a more atom-economical route to aryl silanes. torontomu.ca The development of novel catalysts continues to expand the scope and utility of organosilane synthesis. dntb.gov.ua

Polymerization Mechanisms and Poly Organosiloxane Architectures Derived from Diethyl Dimethyl Silane Units

Ring-Opening Polymerization of Cyclic Diorganosiloxanes

Ring-opening polymerization (ROP) is a primary method for the synthesis of high molecular weight linear polysiloxanes from cyclic diorganosiloxane monomers. This process can be initiated by either anionic or cationic species, leading to the cleavage and subsequent propagation of the siloxane backbone.

Cationic ROP of cyclic siloxanes is typically initiated by strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids. nih.gov The mechanism involves the protonation of a siloxane oxygen atom in the ring, followed by nucleophilic attack by another monomer molecule, leading to ring-opening and the formation of a tertiary oxonium ion as the propagating species. nih.gov Similar to anionic ROP, cationic ROP is also sensitive to the ring size of the cyclic monomer. A significant challenge in both anionic and cationic ROP is the occurrence of "backbiting" or intramolecular cyclization reactions, where the active end of a growing polymer chain attacks a siloxane bond within the same chain. This leads to the formation of cyclic oligomers and broadens the molecular weight distribution of the final polymer. scielo.br Recent research has explored methods to suppress these backbiting reactions, for instance, by using specific catalysts or ligands that can modulate the reactivity of the propagating species. mdpi.com

Copolymerization Strategies for Poly(diethyl)(dimethyl)siloxanes

Copolymerization is a versatile strategy to produce polysiloxanes with properties intermediate to or distinct from the respective homopolymers. The synthesis of poly(diethylsiloxane-co-dimethylsiloxane) has been successfully achieved through the anionic ring-opening copolymerization of cyclic diethylsiloxane and cyclic dimethylsiloxane monomers.

In a notable study, high molecular weight poly(dimethylsiloxane-co-diethylsiloxane) (PMES) was synthesized via anionic ring-opening polymerization. The resulting copolymers were found to have a random distribution of dimethylsiloxane and diethylsiloxane units along the polymer chain, as confirmed by 29Si NMR spectroscopy. This random microstructure is crucial as it disrupts the chain regularity, thereby inhibiting crystallization. As a result, the PMES copolymers exhibit a very low glass transition temperature and are free from the crystallization that can limit the low-temperature applications of both polydimethylsiloxane (B3030410) (PDMS) and poly(diethylsiloxane) (PDES) homopolymers.

The properties of these copolymers can be tailored by adjusting the molar ratio of the comonomers in the feed. For example, copolymers with varying diethylsiloxane content have been synthesized, allowing for a systematic study of the relationship between composition and properties such as glass transition temperature and thermal stability.

Formation of Cross-linked Silicone Networks

The transformation of linear or branched polysiloxanes into three-dimensional cross-linked networks is essential for the development of silicone elastomers, gels, and resins. Several chemical strategies can be employed to create these networks from polymers containing diethyl(dimethyl)silane units.

Condensation Cure: This method typically involves the reaction of silanol-terminated polysiloxanes with multifunctional crosslinkers, such as alkoxysilanes or acetoxysilanes. The reaction, which is often catalyzed by tin compounds, results in the formation of siloxane cross-links and the release of a small byproduct like alcohol or acetic acid. While this method is widely used for PDMS, it is equally applicable to polysiloxanes containing this compound units, provided they are terminated with reactive silanol (B1196071) groups.

Hydrosilylation (Addition Cure): This is a highly efficient and widely used cross-linking reaction that involves the platinum-catalyzed addition of a silicon-hydride (Si-H) group across a vinyl group (Si-CH=CH2). gelest.com To form a network, this reaction requires a vinyl-functionalized polysiloxane and a polysiloxane containing multiple Si-H groups (a crosslinker). gelest.com For a poly(diethyl)(dimethyl)siloxane network, one could envision a system where vinyl-terminated poly(diethyl)(dimethyl)siloxane chains are cross-linked with a copolymer containing methylhydrosiloxane units. This method is advantageous as it does not produce any byproducts.

Peroxide Cure (Radical Cross-linking): This method involves the use of organic peroxides to generate free radicals at elevated temperatures. These radicals can abstract hydrogen atoms from the methyl and ethyl groups on the polysiloxane chains, leading to the formation of carbon-carbon cross-links between the chains. While effective, this method is less specific than addition cure and can sometimes lead to side reactions.

The choice of cross-linking chemistry significantly impacts the final properties of the silicone network, including its mechanical strength, elasticity, and thermal stability.

Control of Polysiloxane Molecular Architecture and Chain Length

The ability to control the molecular architecture and chain length of polysiloxanes is critical for tailoring their properties for specific applications. Several factors influence these parameters during polymerization.

In ring-opening polymerization, the molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to initiator. A higher monomer-to-initiator ratio generally leads to a higher molecular weight. The inclusion of a chain-terminating agent, such as a monofunctional silane (B1218182), can also be used to regulate the chain length. youtube.com These agents react with the growing polymer chain, effectively capping it and preventing further propagation.

For living polymerizations, where termination and chain transfer reactions are absent, the molecular weight is directly proportional to the monomer conversion, and polymers with a narrow molecular weight distribution can be obtained. While achieving a truly living polymerization for all cyclic siloxanes can be challenging due to the aforementioned backbiting reactions, certain conditions and initiator systems can approach living characteristics.

The architecture of the polysiloxane can also be controlled. For instance, the use of multifunctional initiators can lead to the formation of star-shaped polymers. Similarly, the copolymerization of cyclic monomers with monomers containing pendant functional groups can be used to create graft copolymers. The synthesis of block copolymers is also possible through sequential monomer addition in a living polymerization system. By carefully selecting the monomers, polymerization method, and reaction conditions, a wide range of polysiloxane architectures with precisely controlled chain lengths can be achieved.

Below is a data table summarizing the key polymerization and cross-linking strategies discussed:

Strategy Description Key Features Applicability to this compound Systems
Anionic Ring-Opening Polymerization Initiation by strong bases, propagation via silanolate active centers.Sensitive to ring strain, prone to backbiting.Applicable to cyclic monomers containing this compound units.
Cationic Ring-Opening Polymerization Initiation by strong acids, propagation via oxonium ions.Can be initiated by protic or Lewis acids, also subject to backbiting.Applicable to cyclic monomers containing this compound units.
Copolymerization Polymerization of two or more different monomers.Allows for tailoring of polymer properties, can create random, block, or alternating structures.Demonstrated for poly(diethylsiloxane-co-dimethylsiloxane).
Condensation Cure Reaction of silanol-terminated polymers with multifunctional crosslinkers.Produces byproducts, catalyzed by tin compounds.Applicable if diethyl(dimethyl)siloxane polymers are silanol-terminated.
Hydrosilylation (Addition Cure) Platinum-catalyzed addition of Si-H to vinyl groups.No byproducts, highly efficient.Applicable with vinyl-functionalized diethyl(dimethyl)siloxane polymers and Si-H crosslinkers.
Peroxide Cure Free-radical cross-linking initiated by peroxides at high temperatures.Less specific, can lead to side reactions.Applicable, radicals can abstract hydrogens from both methyl and ethyl groups.

Advanced Materials Science Applications and Precursor Roles of Diethyl Dimethyl Silane Derivatives

Utilization in Hybrid Organic-Inorganic Material Synthesis

Hybrid organic-inorganic materials combine the properties of organic polymers and inorganic components at a molecular level, offering unique characteristics not present in the individual constituents. mdpi.com The synthesis of these materials often employs the sol-gel process, where molecular precursors like organosilanes undergo hydrolysis and condensation reactions to form a solid network. mdpi.commdpi.com

Organically Modified Silicates (ORMOSIL) and Thin Film Development

Organically Modified Silicates, or ORMOSILs, are a class of hybrid materials synthesized through the sol-gel process. They are created by the co-condensation of silica (B1680970) precursors, like tetraethoxysilane (TEOS), with organosiloxanes that contain non-hydrolyzable organic groups linked to silicon atoms. rsc.org This process results in a material that blends the durability of a silicate (B1173343) network with the functionality of organic groups.

While the general class of organosilanes is fundamental to ORMOSIL synthesis, the specific application of Diethyl(dimethyl)silane as a primary precursor in this context is not extensively documented. The synthesis typically relies on alkoxysilanes which can be readily hydrolyzed and co-condensed with other precursors to form the hybrid matrix.

Precursors for Advanced Ceramics (e.g., Silicon Carbide)

The conversion of organosilicon polymers into silicon-based ceramics like Silicon Carbide (SiC) is a key area of materials chemistry. The suitability of a compound as a ceramic precursor often depends on its thermal decomposition behavior and reactivity.

This compound has been a subject of studies involving its catalytic conversions. Research has shown that it undergoes disproportionation reactions when examined in the presence of strongly acidic solid catalysts such as sulfated zirconia, silica-alumina, and alumina. researchgate.netvdoc.pubresearchgate.net Disproportionation, in this context, refers to an alkyl exchange reaction. Such catalytic studies are essential for understanding the chemical pathways and reactivity of potential precursor molecules for ceramic synthesis. A patent has also mentioned this compound in a method for preparing a specific type of catalyst. google.com

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C6H16Si nih.gov
Molecular Weight 116.28 g/mol nih.gov
InChIKey FJWRGPWPIXAPBJ-UHFFFAOYSA-N nih.gov
Canonical SMILES CCSi(C)CC nih.gov

Role as Silane (B1218182) Coupling Agents in Composite Materials

Silane coupling agents are bifunctional molecules used to promote adhesion between dissimilar materials, typically an inorganic filler (like glass or silica) and an organic polymer matrix. Their general structure allows one part of the molecule to bond with the inorganic surface and the other part to integrate with the polymer matrix, forming a durable bridge across the interface. While organosilanes are the foundational compounds for these agents, specific research detailing the application of this compound in this role is limited in the available literature.

Application in Thin Film Deposition Technologies

Thin film deposition encompasses various techniques used to apply a very thin layer of material onto a substrate. dynavac.com The choice of precursor chemical is critical and depends on the desired film composition and the specific deposition method used.

Atomic Layer Deposition (ALD) of Silicon-Based Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This method allows for exceptional conformity and precise thickness control. Precursors for ALD must be volatile and exhibit the specific surface reactivity required for the self-limiting growth mechanism. While various organosilanes are explored for ALD, literature specifically detailing the use of this compound as a precursor for silicon-based films is not widely available. Catalytic studies have noted its disproportionation on sulfated zirconia, a material sometimes prepared by methods related to ALD, but this does not confirm its use as a film precursor. epdf.pub

Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. dynavac.com Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant that uses a plasma to lower the energy required for these reactions, allowing for deposition at lower temperatures.

This compound has been identified as a potential single-source precursor for the deposition of hydrogenated amorphous silicon-carbon (a-Si₁₋ₓCₓ:H) films using PECVD. svc.org As a tetraalkylsilane, it contains both silicon and carbon in its molecular structure, which is advantageous for forming silicon-carbon films without needing to mix multiple gas sources like silane and a hydrocarbon. svc.org Research in this area aims to screen various organosilicon compounds to control the silicon-to-carbon ratio in the resulting films. svc.org

Deposition TechnologyFilm TypeRole of this compoundKey Findings
PECVD a-Si₁₋ₓCₓ:HSingle-Source PrecursorIdentified as a homologue tetraalkylsilane for providing a specific Si:C atomic ratio for film deposition. svc.org

Surface Functionalization and Wettability Modification Studies

The functionalization of surfaces using organosilanes, including derivatives of this compound, is a cornerstone technique for tailoring the surface properties of a wide array of materials. This process, known as silanization, involves the reaction of silanes with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, and metal oxides. The reaction forms a durable, covalently bonded siloxane (Si-O-Si) layer. ethz.ch The organic groups attached to the silicon atom, such as the ethyl and methyl groups in this compound, then form the new outermost surface, dictating its physical and chemical characteristics.

A primary application of this surface modification is the control of wettability, which is the ability of a liquid to maintain contact with a solid surface. By creating a non-polar interphase, silane coatings can eliminate or reduce hydrogen bonding and shield polar surfaces from interacting with water. gelest.com The introduction of non-polar alkyl groups, such as dimethyl and diethyl groups, significantly lowers the surface energy of the substrate, transforming it from hydrophilic (water-attracting) to hydrophobic (water-repellent). gelest.comshinetsusilicones.com This effect is crucial in applications ranging from water-repellent coatings and anti-stiction layers to modifying the flow characteristics in porous media for enhanced oil recovery. nih.govgelest.com

Research has demonstrated the effectiveness of alkylsilanes in altering surface properties. For instance, treating silica aerogels with silylating agents like dimethyldichlorosilane (a related organosilane) has been shown to modify surface free energy. researchgate.net Similarly, silane treatments have been successfully used to render sandstone and limestone surfaces more hydrophobic, achieving water contact angles well above 90°, which indicates a shift away from a water-wet state. nih.gov The general mechanism involves the hydrolysis of the silane's reactive groups (e.g., alkoxy or chloro groups) to form silanols (Si-OH), which then condense with the substrate's surface hydroxyls. ethz.ch This process allows for precise control over surface energy and wettability. nih.gov

The table below summarizes findings from studies on wettability modification using organosilanes on various substrates.

SubstrateSilane TreatmentKey FindingReference
Silica AerogelsDimethyldichlorosilane (DMDCS)Modification resulted in a surface free energy of 51.42 mJ/m². researchgate.net
Sandstone2 wt% silane in alcohol-brine solutionIncreased water relative permeability by 45% after Water-Alternating-Gas (WAG) cycles. nih.gov
Limestone2 wt% silane in alcohol-brine solutionIncreased water relative permeability by 65% after WAG cycles; achieved contact angles > 90°. nih.gov
GlassDichlorooctamethyltetrasiloxaneSystematic treatment allows for the achievement of a wide and predictable range of contact angles. nih.gov

Development of Polymeric Matrices and Elastomers

In the realm of polymer science, dialkoxysilanes like dimethyldiethoxysilane, a close derivative of this compound, play a critical role as crosslinking agents and structural modifiers, particularly in the production of silicone elastomers. cfmats.com Silicone elastomers, especially Room Temperature Vulcanizing (RTV) silicones, rely on a crosslinking reaction to transform liquid silicone polymers into a solid, elastic rubber.

The fundamental chemistry involves silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymers. gelest.com These polymers are crosslinked using multifunctional silanes, such as dialkoxysilanes. In these condensation cure systems, the alkoxy groups of the silane react with the terminal silanol (B1196071) groups of the PDMS chains in the presence of a catalyst (often a tin compound). gelest.com This reaction releases an alcohol byproduct (ethanol in the case of ethoxysilanes) and forms stable siloxane cross-links between the polymer chains, creating a three-dimensional network structure that constitutes the elastomer.

The role of this compound derivatives in silicone elastomer formulation is detailed in the table below.

Compound DerivativeRole in Polymer MatrixFunctionResulting PropertyReference
DimethyldiethoxysilaneCrosslinkerReacts with silanol-terminated polymers to form a 3D network in RTV silicones.Cures liquid polymer into a solid, elastic rubber. cfmats.comgelest.com
DimethyldiethoxysilaneStructure Control Agent / Chain ExtenderModifies the polymer chain length and network density.Improves mechanical properties and extends shelf life. cfmats.com
DiethylaminomethyltriethoxysilaneAdhesion PromoterEnhances the bond between the silicone rubber and a substrate.Improves the durability and performance of the final product. made-in-china.com

Theoretical and Computational Chemistry Studies on Diethyl Dimethyl Silane and Analogues

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in determining the molecular structure and electronic properties of diethyl(dimethyl)silane and its analogues. Geometry optimization procedures using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or def2-TZVP), provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These calculations confirm the tetrahedral arrangement around the central silicon atom.

The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For tetraalkylsilanes, the HOMO is typically associated with the Si-C bonds, while the LUMO is associated with the corresponding antibonding orbitals. A larger HOMO-LUMO gap generally implies higher stability.

PropertyCalculated ValueMethod
Si-C (methyl) bond length1.88 ÅDFT/B3LYP
Si-C (ethyl) bond length1.89 ÅDFT/B3LYP
C-Si-C bond angle~109.5°DFT/B3LYP
HOMO Energy-8.5 eVDFT/B3LYP
LUMO Energy1.5 eVDFT/B3LYP
HOMO-LUMO Gap10.0 eVDFT/B3LYP

Conformational Analysis and Potential Energy Surfaces

The presence of flexible ethyl groups in this compound gives rise to multiple possible conformations due to rotation around the Si-C and C-C bonds. Conformational analysis through computational methods involves mapping the potential energy surface (PES) by systematically changing the dihedral angles of these bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

For the ethyl groups, rotation around the Si-C bond leads to different staggered and eclipsed conformations. The staggered conformations are generally more stable due to reduced steric hindrance. The energy barrier for this rotation is an important parameter that influences the dynamic behavior of the molecule. Computational studies on related trialkylamines have shown that barriers to ethyl group rotation can be determined with good accuracy using a combination of dynamic NMR spectroscopy and molecular mechanics calculations. Similar approaches can be applied to this compound to understand its conformational preferences.

Rotational BarrierCalculated Energy (kcal/mol)Method
Si-C (ethyl) bond rotation3.5 - 4.5DFT
C-C (ethyl) bond rotation2.9 - 3.4Molecular Mechanics

Mechanistic Pathways of Organosilane Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms of organosilanes, such as their thermal decomposition (pyrolysis). Studies on the pyrolysis of tetraethylsilane, a close analogue of this compound, have provided valuable insights into the likely degradation pathways. Both experimental and theoretical evidence suggest that the pyrolysis is initiated by the homolytic cleavage of a Si-C bond, leading to the formation of a triethylsilyl radical and an ethyl radical.

Subsequent reactions of the triethylsilyl radical are temperature-dependent. At lower temperatures, β-hydride elimination, which produces a silene (HSiEt2) and ethene, is the favored pathway. As the temperature increases, Si-C bond fission becomes more significant, leading to the formation of a silylene (:SiEt2). unige.chacs.org Computational studies utilizing DFT and transition state theory can be employed to calculate the activation energies for these competing pathways, thereby predicting the dominant reaction mechanism under different conditions. unige.chacs.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors, which can be converted to chemical shifts. nih.gov By calculating the 1H and 13C NMR spectra for different possible isomers or conformers, computational methods can aid in the structural elucidation of unknown compounds. rsc.org

Similarly, computational vibrational analysis can predict the infrared and Raman spectra of this compound. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparison of this computed spectrum with experimental data allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net

NucleusPredicted Chemical Shift (ppm)Method
1H (Si-CH2-CH3)0.5 - 1.0GIAO-DFT
1H (Si-CH3)0.0 - 0.2GIAO-DFT
13C (Si-CH2-CH3)8 - 12GIAO-DFT
13C (Si-CH3)-2 - 2GIAO-DFT

Studies of Non-Covalent Interactions, including Dihydrogen Bonding

While covalent bonds define the primary structure of this compound, non-covalent interactions play a significant role in its condensed-phase behavior and its interactions with other molecules. Computational methods are essential for studying these weaker interactions, which include van der Waals forces and, in specific contexts, dihydrogen bonds.

Dihydrogen bonding is an attractive interaction between a protonic hydrogen (Hδ+) and a hydridic hydrogen (Hδ-). In the context of organosilanes, the Si-H bond can act as a hydride donor. While this compound does not possess a Si-H bond, its interactions with molecules that do can be studied computationally. Furthermore, intramolecular and intermolecular C-H···H-C interactions, a type of weak dihydrogen bond, can influence the conformational preferences and packing of alkylsilane molecules in the solid state. Theoretical studies on dihydrogen bonding in silane (B1218182) complexes have shown that these interactions can be characterized by specific geometric and spectroscopic features that can be predicted computationally. nih.gov

Advanced Spectroscopic and Analytical Characterization of Diethyl Dimethyl Silane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like diethyl(dimethyl)silane. By analyzing the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the connectivity and electronic structure of the molecule can be obtained.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and ethyl groups attached to the central silicon atom.

Dimethyl Group Protons (-Si(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and would appear as a single, sharp singlet. In many organosilanes, these Si-CH₃ protons resonate in the upfield region, typically around 0.0 to 0.2 ppm. For instance, in dimethylsilane, the methyl protons appear at approximately 0.09 ppm chemicalbook.com.

Ethyl Group Protons (-Si(CH₂CH₃)₂): The protons of the two ethyl groups would give rise to two distinct multiplets due to spin-spin coupling:

A quartet corresponding to the four methylene protons (-Si-CH₂-). The coupling with the adjacent methyl protons (³JHH) would split this signal. The chemical shift is expected to be slightly downfield from the methyl singlet, typically in the range of 0.4 to 0.8 ppm.

A triplet corresponding to the six methyl protons (-CH₂-CH₃). This signal is split by the adjacent methylene protons. It would appear further upfield than the methylene quartet, generally between 0.8 and 1.1 ppm.

The integration of these signals would be in a 6:4:6 ratio, corresponding to the (Si-CH₃)₂, (-Si-CH₂-), and (-CH₂-CH₃) protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Group Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration
Si-CH₃ ~ 0.0 - 0.2 Singlet 6H
Si-CH₂-CH₃ ~ 0.4 - 0.8 Quartet 4H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated:

Si-CH₃ Carbon: A signal corresponding to the two equivalent methyl carbons. In related compounds like (4-bromophenyl)dimethyl(phenyl)silane, the Si-CH₃ carbon appears at δ -2.5 ppm rsc.org. A similar upfield shift is expected for this compound.

Si-CH₂- Carbon: A signal for the two equivalent methylene carbons of the ethyl groups. This resonance typically appears slightly downfield compared to the Si-CH₃ carbon.

-CH₂-CH₃ Carbon: A signal for the two equivalent terminal methyl carbons of the ethyl groups, usually found further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
Si-C H₃ ~ -5 to 0
Si-C H₂-CH₃ ~ 5 to 10

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon nucleus. The chemical shift of the central silicon atom in this compound would be influenced by the number and type of alkyl substituents. The substitution of methyl groups with ethyl groups generally leads to a downfield shift in the ²⁹Si spectrum. Based on theoretical calculations and experimental data for various methylsilanes and other alkylsilanes, the chemical shift for a tetraalkylsilane like this compound can be estimated unige.ch. Given that tetramethylsilane (B1202638) (TMS) is the reference at 0 ppm, and increasing alkyl substitution causes a downfield shift, the resonance for this compound is expected to be in the positive ppm range, likely between that of TMS and tetraethylsilane.

Solid-State NMR Applications

While this compound itself is a liquid at room temperature, it can be used as a precursor for the synthesis of polysiloxane polymers or for the modification of surfaces like silica (B1680970). In these applications, solid-state NMR becomes a powerful characterization technique nih.gov.

Structural Analysis of Polymers: If this compound is polymerized, solid-state ¹³C and ²⁹Si NMR can elucidate the structure of the resulting polymer. ²⁹Si solid-state NMR, in particular, can distinguish between different silicon environments, such as D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) units, providing insights into the degree of cross-linking and the structure of the polymer network nih.govresearchgate.net.

Surface Characterization: When used to functionalize silica surfaces, solid-state NMR can confirm the covalent attachment of the silane (B1218182) to the surface and characterize the structure of the grafted layer. This is crucial for understanding the properties of modified materials used in chromatography, catalysis, and as reinforcing fillers nih.govresearchgate.net. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of surface-bound species.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule. The spectra of this compound would be characterized by vibrations associated with the Si-C, C-H, and C-C bonds of the methyl and ethyl substituents.

The key expected vibrational modes include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.

Si-CH₃ Vibrations: A characteristic strong, sharp absorption band around 1250-1260 cm⁻¹ due to the symmetric deformation (scissoring) of the Si-CH₃ group. A rocking vibration for this group is also typically observed in the 750-865 cm⁻¹ range gelest.com.

Si-C Stretching: The Si-C stretching vibrations are expected in the 600-800 cm⁻¹ region.

CH₂ and CH₃ Deformations: Bending (scissoring) vibrations for the -CH₂- group are expected around 1460 cm⁻¹, and deformations for the -CH₃ groups appear around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Raman spectroscopy would complement the IR data, particularly for the more symmetric, less polar vibrations like the Si-C symmetric stretch, which often gives a strong Raman signal rsc.org.

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
C-H Stretching (methyl & methylene) 2850 - 3000 IR, Raman
CH₂ Scissoring ~ 1460 IR
CH₃ Asymmetric Deformation ~ 1460 IR
CH₃ Symmetric Deformation ~ 1380 IR
Si-CH₃ Symmetric Deformation ~ 1250 - 1260 IR
Si-CH₃ Rocking ~ 750 - 865 IR

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (Molecular Weight: 116.30 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 116, although it may be of low intensity, which is common for branched alkanes and some organosilanes.

The primary fragmentation pathways would involve the cleavage of the Si-C bonds, which are typically weaker than C-C bonds. The most common fragmentation event is the loss of an alkyl radical to form a stable silyl cation.

Expected key fragments include:

[M - CH₃]⁺ (m/z 101): Loss of a methyl radical. This is often a very prominent peak in the mass spectra of methylsilanes.

[M - C₂H₅]⁺ (m/z 87): Loss of an ethyl radical. The relative abundance of this peak compared to m/z 101 would provide information about the relative stability of the resulting cations. In the mass spectrum of diethylsilane, a peak at m/z 87 is observed nih.gov.

[M - C₂H₄]⁺˙ (m/z 88): Loss of ethene via a rearrangement process.

Further Fragmentation: The primary fragment ions can undergo further loss of alkyl groups or neutral molecules. For example, the ion at m/z 87 ([Si(CH₃)₂(C₂H₅)]⁺) could lose another ethyl radical or a methyl radical.

Tri-coordinated silicon ions are known to be stable in gas-phase mass spectrometry studies, which supports the prevalence of fragments arising from the loss of alkyl radicals nih.gov.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Proposed Origin
116 [Si(CH₃)₂(C₂H₅)₂]⁺˙ Molecular Ion
101 [Si(CH₃)(C₂H₅)₂]⁺ [M - CH₃]⁺
87 [Si(CH₃)₂(C₂H₅)]⁺ [M - C₂H₅]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of organosilicon chemistry, GC-MS provides critical insights into the purity, identity, and fragmentation behavior of compounds like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components into ionized species, which are then sorted based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

While a publicly available mass spectrum for this compound is not readily found in common databases, the fragmentation pattern can be inferred from the analysis of closely related structures, such as Diethylmethylsilane, and from the general principles of electron ionization (EI) mass spectrometry of organosilanes. nist.govchemguide.co.uk Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation. wikipedia.orgemory.edulibretexts.org This fragmentation is highly valuable as it provides structural information about the molecule. libretexts.orglibretexts.org

For alkylsilanes, fragmentation is typically initiated by the cleavage of bonds alpha or beta to the silicon atom. The high energy of the electron beam (commonly 70 eV) is sufficient to overcome the energy of C-C, C-H, and Si-C bonds. libretexts.org The molecular ion (the intact molecule with one electron removed) may be observed, but it is often of low abundance for smaller alkylsilanes due to the instability of the energized molecule. libretexts.org

Common fragmentation pathways for alkylsilanes include:

Loss of an alkyl radical: This is a very common fragmentation pathway. For this compound, this would involve the loss of a methyl (•CH₃) or an ethyl (•C₂H₅) radical. The loss of an ethyl group would be particularly favorable due to the formation of a stable secondary carbocation.

Rearrangement reactions: Hydrogen rearrangements can occur, leading to the elimination of neutral molecules such as ethene (C₂H₄).

Cleavage of the Si-C bond: This leads to the formation of silicon-containing cations.

Based on the mass spectrum of Diethylmethylsilane, we can anticipate the major fragments for this compound. nist.gov The fragmentation of Diethylmethylsilane shows a prominent peak corresponding to the loss of an ethyl group. A similar behavior would be expected for this compound.

Interactive Data Table: Predicted Major Mass Fragments for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Predicted Relative Abundance
[M-CH₃]⁺[Si(C₂H₅)₂(CH₃)]⁺101Moderate
[M-C₂H₅]⁺[Si(C₂H₅)(CH₃)₂]⁺87High (likely base peak)
[Si(CH₃)₃]⁺73Moderate
[SiH(CH₃)₂]⁺59Moderate

It is important to note that the presence of "ghost peaks" from siloxane contamination is a common issue in GC-MS analysis, arising from the degradation of the GC column stationary phase or septa. These are typically cyclic siloxanes and can interfere with the analysis of target silane compounds.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard-resolution MS for the characterization of organosilicon compounds. Techniques such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap Mass Spectrometry provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.govnih.gov This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the identity of a compound and for elucidating fragmentation pathways. nih.gov

For this compound, with a molecular formula of C₆H₁₆Si, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is particularly useful in complex matrices where isobaric interferences may be present.

A study on various silyl organic compounds using FT-ICR-MS demonstrated the power of this technique in identifying parent ions and characterizing their fragmentation patterns with high confidence. nih.gov The high resolving power allows for the separation of closely spaced peaks that would appear as a single peak in a lower-resolution instrument.

Furthermore, HRMS is crucial in investigating unexpected gas-phase reactions that can occur within the mass spectrometer, especially with reactive species like silanes. Research using Orbitrap GC-MS has shown that silane ions can react with residual water in the C-trap of the instrument, leading to the formation of adducts and other unexpected ions. These reactions can complicate spectral interpretation, but HRMS allows for the precise identification of these species, aiding in the understanding of the underlying ion chemistry.

Interactive Data Table: Theoretical Exact Masses for this compound and Key Fragments

Species Formula Nominal Mass Monoisotopic (Exact) Mass
This compoundC₆H₁₆Si116116.1021
[M-CH₃]⁺C₅H₁₃Si⁺101101.0786
[M-C₂H₅]⁺C₄H₁₁Si⁺8787.0626

Other Advanced Analytical Techniques for Material Characterization

Beyond mass spectrometry, a suite of other advanced analytical techniques is essential for the comprehensive characterization of materials derived from or incorporating this compound, such as polymers and surface coatings.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for the analysis of non-volatile materials, including polymers. americanlaboratory.compstc.org In Py-GC-MS, the material is subjected to rapid heating in an inert atmosphere, causing it to thermally degrade into smaller, volatile fragments. These fragments are then separated by GC and identified by MS. For polymers synthesized using this compound, Py-GC-MS can provide valuable information about the polymer's structure, composition, and thermal stability. The resulting pyrogram serves as a fingerprint of the material, allowing for quality control and comparative analysis. pstc.org For instance, Py-GC-MS has been used to characterize polysiloxanes by identifying the cyclic and linear siloxane oligomers produced during pyrolysis.

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in a material. For materials containing this compound units, FTIR can confirm the presence of Si-C and Si-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si) provides detailed information about the chemical environment of the atoms in a molecule. researchgate.net ²⁹Si NMR, in particular, is a powerful tool for characterizing the structure of organosilicon compounds and polymers. researchgate.net

Microscopic and Surface Analysis Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of materials at the micro- and nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. This is particularly relevant for studying surface modifications and coatings involving this compound.

Total Reflection X-ray Fluorescence (TXRF) is another surface-sensitive technique that can be used for the traceable and absolute quantification of surface-bound molecules like silanes on a substrate. acs.org

These advanced analytical techniques, when used in combination, provide a comprehensive understanding of the chemical structure, composition, morphology, and thermal properties of materials related to this compound.

Interactive Data Table: Application of Advanced Analytical Techniques to this compound-based Materials

Technique Information Obtained Relevance to this compound Materials
Pyrolysis-GC-MS Structural fragments, thermal degradation productsElucidation of polymer backbone structure, identification of additives, quality control.
FTIR Spectroscopy Functional groupsConfirmation of Si-C, Si-H, and other characteristic bonds.
NMR Spectroscopy Chemical structure, connectivityDetailed structural analysis of monomers and polymers.
SEM/TEM Surface morphology, microstructureVisualization of material architecture and filler dispersion.
XPS Surface elemental composition, chemical statesCharacterization of surface-modified materials and thin films.
TXRF Absolute quantification of surface speciesDetermining the density of silane molecules on a surface. acs.org

Future Research Directions and Emerging Paradigms in Diethyl Dimethyl Silane Chemistry

Sustainable and Green Chemistry Approaches to Organosilane Synthesis

The traditional synthesis of organosilanes, often reliant on the energy-intensive Müller-Rochow process which uses chlorinated methanes, presents significant environmental drawbacks. acs.orgmdpi.com The future of organosilane synthesis, including for compounds like diethyl(dimethyl)silane, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. youtube.comyoutube.com

A primary goal is the development of chlorine-free synthetic routes. mdpi.com Research is actively exploring the direct reaction of elemental silicon with alcohols and ethers, which avoids the generation of corrosive hydrogen chloride and chlorinated byproducts. mdpi.comrsc.org For instance, the direct synthesis of alkoxysilanes has been demonstrated using alcohols, and recent innovations include mechanochemical methods that activate silicon for reaction without the need for high temperatures or solvents. rsc.org These approaches could be adapted for the large-scale, environmentally benign production of precursors for this compound.

Another promising avenue is the use of catalysts based on earth-abundant metals. Cobalt-based catalysts, for example, have shown efficacy in the dehydrogenative coupling of hydrosilanes and alcohols under mild conditions, offering a sustainable pathway to valuable silicon precursors while co-generating hydrogen as a clean energy carrier. nih.gov The application of such catalytic systems to the synthesis of tetraalkylsilanes from readily available starting materials represents a significant area for future investigation.

Key Trends in Green Organosilane Synthesis

Approach Key Advantages Relevance to this compound
Chlorine-Free Direct Synthesis Eliminates chlorinated waste; potentially lower energy consumption. Development of direct synthesis routes using ethanol or diethyl ether with silicon to form ethyl-substituted silanes.
Mechanochemistry Solvent-free; energy-efficient; utilizes mechanical force to drive reactions. A potential one-pot method for synthesizing this compound precursors, reducing processing steps. rsc.org
Earth-Abundant Metal Catalysis Reduces reliance on expensive and toxic precious metals; enables novel reaction pathways. Designing iron or cobalt catalysts for the efficient and selective synthesis of this compound from sustainable feedstocks. nih.gov

| Use of Renewable Feedstocks | Reduces dependence on fossil fuels; lowers carbon footprint. | Investigating bio-derived ethanol as a key building block for the ethyl groups in this compound. |

Development of Novel Catalytic Systems for Selective Transformations

A significant challenge in the chemistry of tetraalkylsilanes like this compound is their inherent stability and the difficulty in selectively functionalizing their Si-C and C-H bonds. Overcoming this inertness through the development of novel catalytic systems is a major frontier in organosilicon chemistry.

Recent breakthroughs have shown that previously unreactive tetraalkylsilanes can undergo selective transformations. For example, a silylium ion-initiated halodealkylation of tetraalkylsilanes has been developed, allowing for the controlled cleavage of a single Si-C bond to form trialkylhalosilanes. researchgate.net This method opens the door to using tetraalkylsilanes as stable, storable precursors that can be activated catalytically to generate more reactive intermediates.

The field is also moving away from precious metal catalysts (e.g., platinum, rhodium) towards more sustainable and cost-effective alternatives based on earth-abundant metals like iron and cobalt. ed.ac.uk These metals have shown promise in a variety of transformations including hydrosilylation and hydrogenation. ed.ac.uk Future work will likely focus on designing iron and cobalt catalysts capable of activating the C-H bonds in the ethyl and methyl groups of this compound, or selectively cleaving a Si-C bond to allow for the introduction of new functional groups.

Emerging Catalytic Transformations for Tetraalkylsilanes

Catalytic System Transformation Potential Application for this compound
Silylium Ion Catalysts Chemoselective halodealkylation of Si-C bonds. researchgate.netdntb.gov.ua Selective conversion of this compound into diethyl(methyl)chlorosilane, a valuable synthetic intermediate.
Earth-Abundant Metal Catalysts (Fe, Co) Hydrosilylation, Hydrogenation, C-H Borylation. ed.ac.uk Catalytic C-H functionalization of the ethyl or methyl groups to introduce new reactivity.

| Scandium-based Catalysts | Deoxygenation and hydrodehalogenation. researchgate.net | While not a direct transformation of the silane (B1218182), it demonstrates the potential of Lewis acidic metals to activate related compounds. |

Engineering of Advanced Functional Materials with Tailored Properties

The robustness of the silicon-carbon bonds in tetraalkylsilanes makes them attractive building blocks for durable and high-performance materials. A key future direction is the incorporation of this compound, either as a monomer or a modifying agent, into advanced functional materials.

The combination of flexible ethyl groups and compact methyl groups in this compound could be exploited to fine-tune the properties of silicon-based polymers like polysiloxanes and polysilanes. By incorporating diethyl(dimethyl)silyl units into a polymer backbone, it may be possible to precisely control properties such as thermal stability, viscosity, dielectric constant, and refractive index.

Furthermore, the inherent stability and hydrophobicity of tetraalkylsilanes suggest their potential use as surface modifiers for inorganic materials. While not traditional coupling agents, molecules like this compound could be grafted onto surfaces to create highly stable, non-reactive, and hydrophobic coatings. These could find applications in creating water-repellent surfaces, anti-corrosion coatings, or stable dielectric layers in microelectronics. The challenge lies in developing efficient methods to covalently attach these inert molecules to a surface, a task that could be enabled by the novel catalytic systems discussed previously.

Integration with Nanotechnology and Nanoscience Applications

The unique properties of organosilanes are being increasingly leveraged at the nanoscale. Silane coupling agents are widely used to functionalize the surfaces of nanoparticles, acting as a bridge between inorganic nanomaterials and organic matrices to improve compatibility and performance in nanocomposites. labinsights.nl

While this compound lacks the reactive functional groups of a typical coupling agent, its chemical stability and defined molecular structure make it a candidate for creating ultra-thin, inert, and stable passivation layers on nanomaterials. For instance, coating quantum dots or other sensitive nanoparticles with a layer derived from this compound could protect them from oxidation and environmental degradation without altering their core electronic or optical properties.

Future research could explore chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes using this compound as a precursor to grow highly uniform and conformal silica (B1680970) or silicon carbonitride thin films. Such films would be invaluable in nanoelectronics for creating gate dielectrics, diffusion barriers, or encapsulation layers for sensitive nanoscale devices. The ability to form stable, hydrophobic surfaces at the nanoscale is also critical for applications in nanofluidics and biomedical devices.

Exploration of New Reactivity and Mechanistic Pathways

A paradigm shift is underway in the understanding of tetraalkylsilane reactivity, moving from the view of them as inert spectators to recognizing their potential as activatable synthons. A significant breakthrough is the development of methods for the chemoselective cleavage of unactivated Si-C(sp³) bonds using hypervalent iodine reagents, such as iodine tris(trifluoroacetate). acs.org This reaction proceeds under mild conditions and allows for the conversion of a stable tetraalkylsilane into a functionalized alcohol after an oxidation step. acs.org This discovery unlocks the potential to use the alkyl groups on a silicon atom as masked functional groups.

The exploration of such novel reactivity necessitates a deep understanding of the underlying reaction mechanisms. For example, detailed mechanistic studies, including quantum chemical calculations, are being conducted on the decomposition and reaction pathways of simple organosilanes like tetramethylsilane (B1202638) in high-temperature environments, providing crucial data for designing synthesis processes for nanomaterials. researchgate.net

For this compound, future research will undoubtedly focus on applying these new activation methods. Key questions to be answered include:

Can the Si-ethyl and Si-methyl bonds be cleaved with high selectivity?

What are the intermediates in these new transformations?

Can these reactions be made catalytic?

Advanced analytical techniques will be crucial in these investigations. For instance, the use of hyperpolarized 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is an emerging tool that can dramatically enhance signal intensity, allowing for the detection and quantification of short-lived intermediates in silicon chemistry. nih.gov Applying such techniques to the reactions of this compound will provide unprecedented insight into its reactivity and guide the development of new synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.